molecular formula C13H10F4N2O2 B061881 Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 175137-38-9

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B061881
M. Wt: 302.22 g/mol
InChI Key: WTDWKMYSOQGLIX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H10F4N2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-Ethynyl-4-fluorobenzene, a fluorobenzene derivative, has been used in the synthesis of various compounds . The synthesis involves reactions such as the Sonogashira coupling of iodophenyl groups found on the surface with pFAB .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been reported .

Scientific Research Applications

Drug Development for Brain Infections

Application Summary

The compound has been used in the development of drugs for brain infections caused by Naegleria fowleri, a free-living amoeba that can cause a fatal brain infection .

Methods of Application

The researchers used a combination of cheminformatics, target-, and phenotypic-based drug discovery methods to identify inhibitors that target an essential N. fowleri enzyme, sterol 14-demethylase (NfCYP51). The compound was tested against N. fowleri .

Results and Outcomes

Nine primary hits with EC50 ≤ 10 μM were phenotypically identified. The compound was one of the primary hits. The S-enantiomer of the compound produced a 1.74 Å cocrystal structure. Two compounds, S-8b and S-9b, had an improved EC50 and KD compared to the original compound. Importantly, both were readily taken up into the brain .

NMR Analysis of Mono-Fluorinated Compounds

Application Summary

The compound has been used in the development of a new methodology for the structure determination of mono-fluorinated compounds using 19F as the focal point .

Methods of Application

The proposed 19F-centred NMR analysis consists of a complementary set of broadband, phase-sensitive NMR experiments that utilise the substantial sensitivity of 19F and its far-reaching couplings with 1H and 13C to obtain a large number of NMR parameters .

Results and Outcomes

The assembled 1H, 13C and 19F chemical shifts, values of JHF, JHH, and JFC coupling constants and the size of 13C induced 19F isotopic shifts constitute a rich source of information that enables structure elucidation of fluorinated moieties and even complete structures of molecules .

Future Directions

The future directions for this compound and similar compounds could involve their potential development as neuroprotective and anti-neuroinflammatory agents . Furthermore, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDWKMYSOQGLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371901
Record name Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS RN

175137-38-9
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-5-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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